

# Application Notes and Protocols for Copper-Catalyzed Thiosulfate Leaching of Gold

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## Compound of Interest

Compound Name: Thiosulfuric acid

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Audience: Researchers, scientists, and drug development professionals. Note: While the audience includes drug development professionals, this document focuses on the chemical application of thiosulfate leaching in metallurgy, a field distinct from drug development. The principles of complexation and catalysis may be of tangential interest.

## Introduction

Thiosulfate leaching is a promising and more environmentally benign alternative to traditional cyanidation for gold extraction.[1] This method is particularly effective for treating refractory or high-copper gold ores.[1][2] The process relies on an aqueous solution of thiosulfate ( $S_2O_3^{2-}$ ), typically with ammonia ( $NH_3$ ) and a catalytic amount of copper(II) ions ( $Cu^{2+}$ ).[1] Copper ions are the cornerstone of this process, acting as a catalyst and primary oxidant for the dissolution of metallic gold.[3][4] These notes provide a detailed overview of the role of copper ions, summarize key quantitative data, and present standardized protocols for laboratory-scale experiments.

## Core Principles: The Role of Copper Ions

The dissolution of gold in the copper-ammonia-thiosulfate system is a complex electrochemical process.[3][5] The overall reaction is sluggish in the absence of the cupric ammine complex,  $[Cu(NH_3)_4]^{2+}$ , which can increase the gold leaching rate by 18 to 20 times.[6][7]

### 2.1 Mechanism of Action

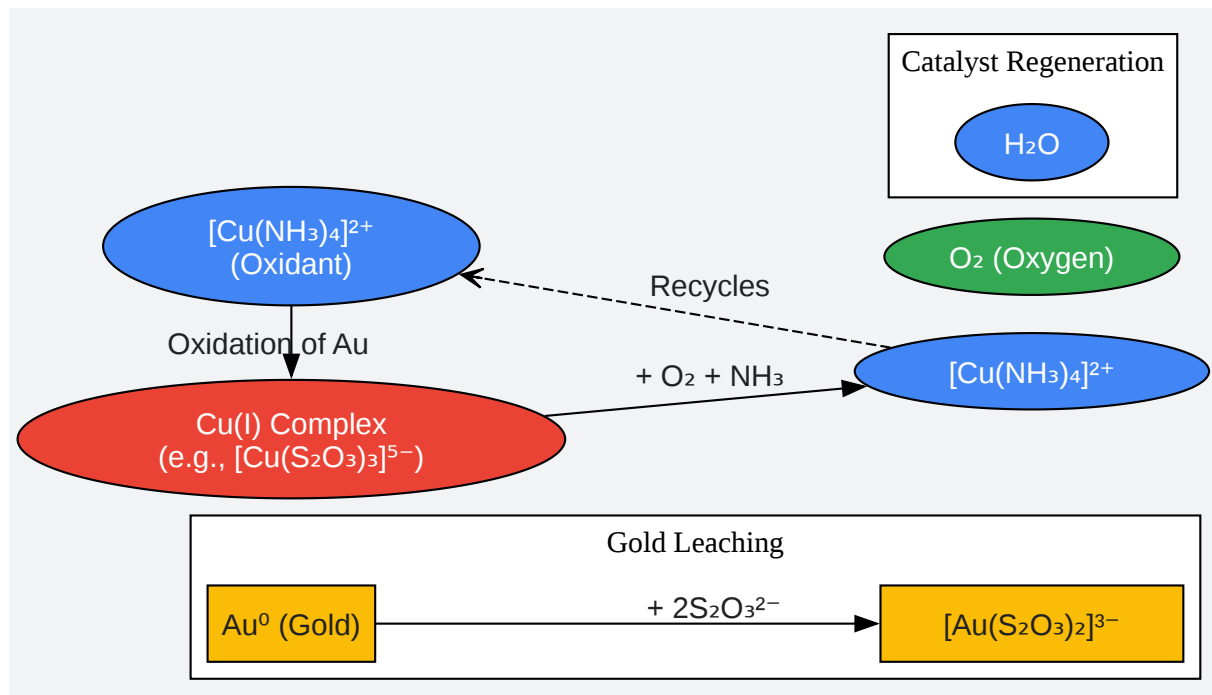
- Oxidation of Gold: The cupric tetraammine complex,  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ , serves as the primary oxidant. It oxidizes metallic gold (Au) to the gold(I) ion ( $\text{Au}^+$ ) at the anode.[\[1\]](#)[\[3\]](#)
- Complexation of Gold(I): The resulting  $\text{Au}^+$  ion is immediately complexed by thiosulfate ions ( $\text{S}_2\text{O}_3^{2-}$ ) to form the stable and soluble gold-thiosulfate complex,  $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$ .[\[1\]](#)[\[5\]](#)
- Reduction and Regeneration of Copper: Simultaneously, at the cathode, the  $[\text{Cu}(\text{NH}_3)_4]^{2+}$  is reduced to a cuprous ( $\text{Cu}^+$ ) species, likely a cuprous thiosulfate complex such as  $[\text{Cu}(\text{S}_2\text{O}_3)_3]^{5-}$ .[\[3\]](#)[\[6\]](#) Dissolved oxygen in the solution then rapidly re-oxidizes the cuprous complex back to the active cupric ammine oxidant, allowing the catalytic cycle to continue.[\[3\]](#)[\[8\]](#)

The fundamental reactions can be summarized as:

- Anodic Reaction (Gold Oxidation):  $\text{Au} + 2\text{S}_2\text{O}_3^{2-} \rightarrow [\text{Au}(\text{S}_2\text{O}_3)_2]^{3-} + \text{e}^-$
- Cathodic Reaction (Copper Reduction):  $[\text{Cu}(\text{NH}_3)_4]^{2+} + \text{e}^- \rightarrow [\text{Cu}(\text{NH}_3)_2]^+ + 2\text{NH}_3$
- Overall Leaching Reaction:  $\text{Au} + [\text{Cu}(\text{NH}_3)_4]^{2+} + 2\text{S}_2\text{O}_3^{2-} \rightarrow [\text{Au}(\text{S}_2\text{O}_3)_2]^{3-} + [\text{Cu}(\text{NH}_3)_2]^+ + 2\text{NH}_3$
- Catalyst Regeneration:  $2[\text{Cu}(\text{NH}_3)_2]^+ + 4\text{NH}_3 + \frac{1}{2}\text{O}_2 + \text{H}_2\text{O} \rightarrow 2[\text{Cu}(\text{NH}_3)_4]^{2+} + 2\text{OH}^-$

## 2.2 The Catalytic Cycle

The central role of copper is its ability to cycle between its cupric ( $\text{Cu}^{2+}$ ) and cuprous ( $\text{Cu}^+$ ) oxidation states, thereby facilitating the transfer of electrons from gold to oxygen.



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*Catalytic cycle of copper in thiosulfate leaching of gold.*

## Data Presentation: Influence of Key Parameters

The efficiency of gold leaching is highly dependent on the concentration of reagents, pH, and temperature. The following tables summarize quantitative data from various studies.

Table 1: Effect of Copper and Other Reagent Concentrations on Gold Recovery

Thiosulfate (M)	Copper (M/mM)	Ammonia (M)	Temp (°C)	pH	Time (h)	Gold Recovery (%)	Reference
0.20	0.001	0.09	Ambient	-	48	83 (Actual)	[9]
0.7	2 mM	-	60	10.5	6	58	[10]
0.7	5 mM	-	Ambient	10.5	6	40	[10]
0.7	10 mM	-	Ambient	10.5	-	33	[10]
0.5	0.045	0.5	Ambient	-	6	93.7 (from PCBs)	[11]
0.3	0.15	1.5	40	9-10	32	>90	[2]

Note: The optimal copper concentration is a critical parameter. While essential for the reaction, concentrations exceeding 5 mM can accelerate the degradation of thiosulfate, thereby reducing overall gold recovery.[10]

Table 2: Influence of pH and Temperature on Gold Recovery

Thiosulfate (M)	Copper (mM)	pH	Temp (°C)	Time (h)	Gold Recovery (%)	Reference
0.7	2	10.5	20	6	~40	[10]
0.7	2	11.5	20	6	~50	[10]
0.7	2	10.5	60	6	58	[10]
-	-	12.0	-	-	Favorable dissolution	[12]
0.1	-	>11.4	30	-	Optimum condition	[7]

Note: A pH range of 9-10.5 is generally preferred to ensure the stability of both the thiosulfate ion and the cupric ammine complex.[\[1\]](#)[\[6\]](#) Higher temperatures can enhance dissolution kinetics but may lead to ammonia loss and faster thiosulfate decomposition.[\[7\]](#)[\[10\]](#)

## Experimental Protocols

This section outlines a generalized laboratory protocol for evaluating the thiosulfate leaching of a gold-bearing ore. Parameters should be optimized for each specific ore type.

### 4.1 Materials and Reagents

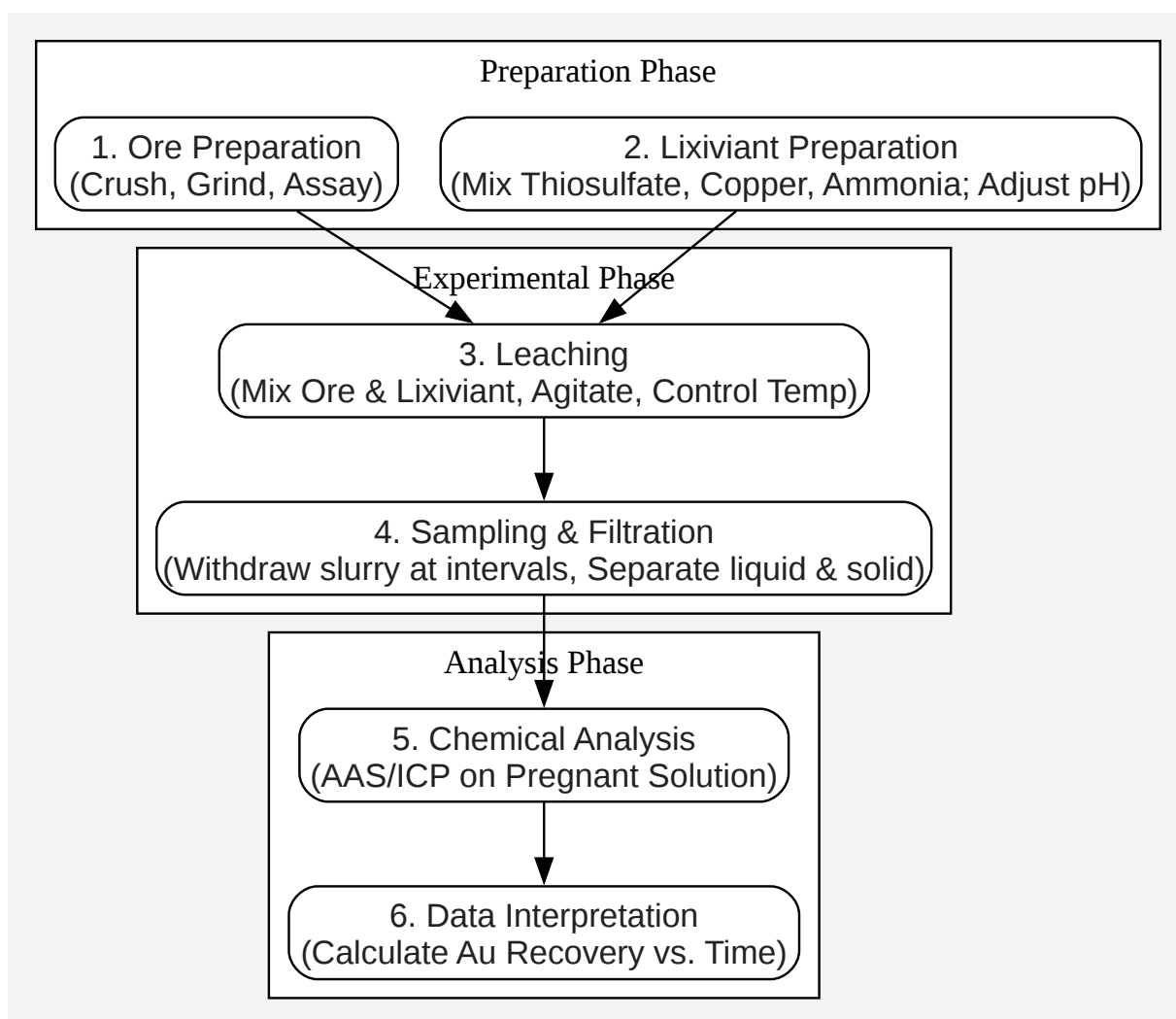
- Ore: Gold-bearing ore, crushed and ground to a specified particle size (e.g., -75  $\mu\text{m}$ ).[\[13\]](#)
- Lixiviants:
  - Ammonium thiosulfate ( $(\text{NH}_4)_2\text{S}_2\text{O}_3$ ) or Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )[\[14\]](#)
  - Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )[\[14\]](#)
  - Ammonia solution ( $\text{NH}_3 \cdot \text{H}_2\text{O}$ )[\[14\]](#)
- pH Adjustment: Dilute HCl or NaOH.[\[13\]](#)
- Apparatus:
  - Stirred tank or baffled reactor[\[13\]](#)
  - Overhead stirrer with speed control
  - pH meter
  - Temperature control system (e.g., water bath)
  - Filtration apparatus
  - Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for gold analysis.[\[1\]](#)[\[10\]](#)

### 4.2 Leaching Procedure

- Ore Preparation:
  - Crush and grind a representative ore sample to the desired particle size (e.g., 80% passing 75  $\mu\text{m}$ ).[\[13\]](#)
  - Perform a head analysis to determine the initial gold concentration.[\[13\]](#)
- Lixiviant (Leach Solution) Preparation:
  - Prepare a stock solution of thiosulfate (e.g., 1.0 M).
  - For each experiment, calculate and add the required amounts of copper sulfate and ammonia to deionized water to achieve the target concentrations (e.g., 0.1 M  $(\text{NH}_4)_2\text{S}_2\text{O}_3$ , 0.03 M  $\text{CuSO}_4$ , 0.6 M  $\text{NH}_3$ ).[\[13\]](#)
  - Adjust the solution pH to the desired value (typically 9.5-10.5) using dilute acid or base.[\[13\]](#)
- Leaching:
  - Place a known mass of the prepared ore into the leaching vessel.
  - Add the prepared lixiviant to achieve the desired pulp density (e.g., 40% solids w/v).[\[13\]](#)
  - Commence agitation at a constant rate (e.g., 400 rpm) to keep solids suspended.[\[13\]](#)
  - Maintain a constant temperature using a water bath for the duration of the experiment (e.g., 24 hours).[\[13\]](#)
- Sampling and Analysis:
  - Withdraw slurry samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).[\[13\]](#)
  - Immediately filter each sample to separate the pregnant leach solution from the solid residue.[\[1\]](#)
  - Analyze the gold concentration in the pregnant solution using AAS or ICP-AES to determine the extraction kinetics.[\[1\]](#)

- The solid residue can be washed, dried, and assayed for remaining gold to calculate the final extraction efficiency.[13]

#### 4.3 Experimental Workflow Diagram



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*Generalized workflow for laboratory-scale gold leaching experiments.*

## Challenges and Key Considerations

- **Thiosulfate Consumption:** The primary challenge in this process is the high consumption of thiosulfate. The same cupric ammine complex that catalyzes gold dissolution also catalyzes

the oxidative degradation of thiosulfate to species like tetrathionate ( $S_4O_6^{2-}$ ).<sup>[6]</sup> This side reaction increases reagent costs and can complicate the solution chemistry.

- **Passivation:** Under certain conditions, elemental sulfur or copper sulfides can precipitate on the gold surface, creating a passive layer that hinders further dissolution.<sup>[3][12]</sup>
- **Gold Recovery:** Recovering gold from the pregnant leach solution is more complex than from cyanide solutions. The gold-thiosulfate complex has a low affinity for activated carbon, and the high concentration of copper complexes can interfere with ion exchange resins.<sup>[5][6]</sup>

## Conclusion

Copper ions play an indispensable catalytic and oxidative role in the thiosulfate leaching of gold. The cupric ammine complex,  $[Cu(NH_3)_4]^{2+}$ , is the key species that enables the dissolution of gold under ambient and alkaline conditions. The process efficiency is a delicate balance of multiple parameters, including the concentrations of copper, ammonia, and thiosulfate, as well as pH and temperature. While offering a less toxic alternative to cyanidation, careful optimization is required to manage the primary challenge of thiosulfate consumption and to ensure efficient downstream gold recovery.

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